

Application Note: Quantification of 2,4-Diisopropylphenol using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: 2,4-Diisopropylphenol

Cat. No.: B134422

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Abstract

This application note details a robust and sensitive method for the detection and quantification of **2,4-Diisopropylphenol** using Gas Chromatography-Mass Spectrometry (GC-MS). **2,4-Diisopropylphenol** is a known process impurity in the manufacturing of the anesthetic agent propofol (2,6-diisopropylphenol) and its monitoring is crucial for quality control in pharmaceutical production.^[1] The described protocol outlines sample preparation, GC-MS parameters, and data analysis for the reliable determination of this compound. The methodology is applicable to the analysis of bulk drug substances and can be adapted for various sample matrices.

Introduction

2,4-Diisopropylphenol is a structural isomer of propofol and may be present as an impurity in the final drug product.^[1] Its accurate quantification is essential to ensure the safety and efficacy of propofol formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like **2,4-Diisopropylphenol**. This

document provides a comprehensive protocol for the GC-MS analysis of **2,4-Diisopropylphenol**.

Experimental Protocols

Sample Preparation

A simple and effective sample preparation procedure is critical for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

- **2,4-Diisopropylphenol** reference standard
- Methanol, HPLC grade
- Dichloromethane, HPLC grade
- Volumetric flasks
- Micropipettes
- Autosampler vials with inserts

Procedure:

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh approximately 10 mg of **2,4-Diisopropylphenol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
- **Sample Preparation:** Accurately weigh the sample (e.g., bulk drug substance) and dissolve it in a suitable solvent, such as dichloromethane, to a final concentration within the calibration range of the working standards.

- Final Preparation: Transfer the prepared standard and sample solutions into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with a 5973 MS detector).[2]

Table 1: Gas Chromatography (GC) Parameters

Parameter	Value
Column	HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Electron Energy	70 eV
Scan Mode	Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM)
Solvent Delay	3 min

Data Presentation and Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of **2,4-Diisopropylphenol** against the corresponding concentration of the working standard solutions. The concentration of **2,4-Diisopropylphenol** in the sample can then be determined from this calibration curve.

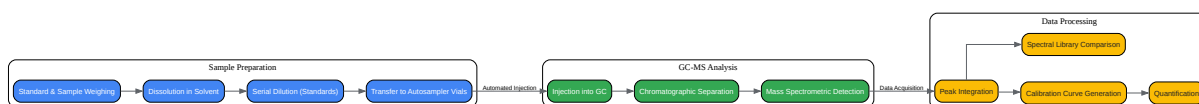
For qualitative identification, the mass spectrum of the analyte peak in the sample should be compared with the reference mass spectrum of **2,4-Diisopropylphenol**. The key ions in the electron ionization mass spectrum of **2,4-Diisopropylphenol** are the molecular ion ($[M]^+$) at m/z 178, the base peak ($[M-CH_3]^+$) at m/z 163, and a fragment ion at m/z 121.[\[1\]](#)[\[3\]](#)

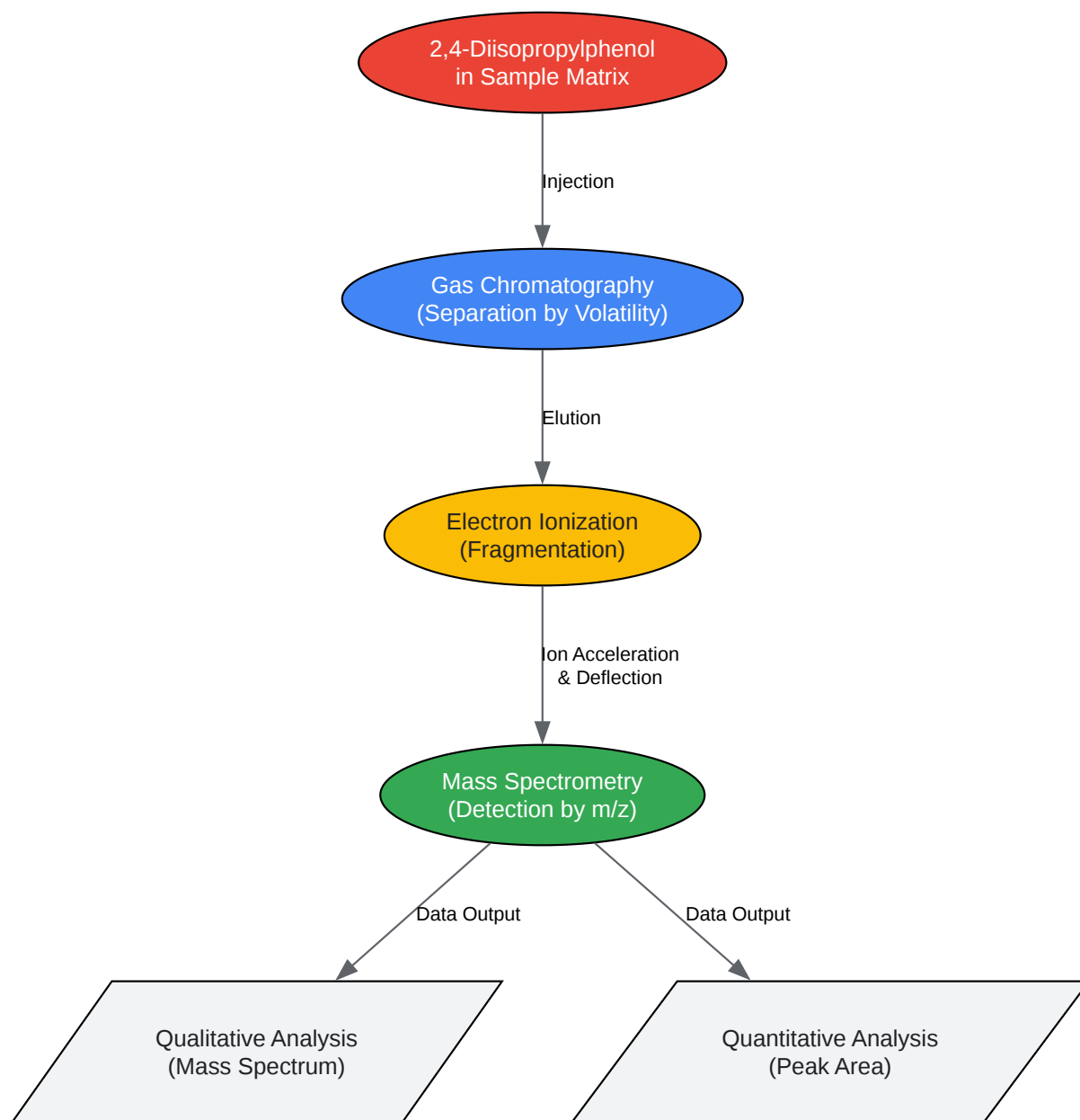
Table 3: Key Mass Fragments of **2,4-Diisopropylphenol**

m/z	Ion	Description
178	$[C_{12}H_{18}O]^+$	Molecular Ion (M^+) [1]
163	$[M - CH_3]^+$	Base Peak; Loss of a methyl radical [1]
121	$[M - C_4H_9]^+$	Loss of a butyl radical

Visualizations

Experimental Workflow





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References

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- 3. 2,4-Diisopropylphenol | C₁₂H₁₈O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]
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